1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
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Description
1-(2-Phenoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships (SAR) of urea derivatives, including phenyl urea derivatives, have been extensively studied due to their significant biological activities. For instance, trisubstituted phenyl urea derivatives have been explored as neuropeptide Y5 receptor antagonists, with over 40 analogues prepared to study their SAR. These compounds have shown potent inhibitory activities, acting as antagonists in cellular assays, highlighting the critical role of structural modifications in enhancing biological efficacy (Fotsch et al., 2001).
Chemical Synthesis and Biochemical Evaluation
Another aspect of research on urea derivatives involves their chemical synthesis and biochemical evaluation. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking pharmacophoric moieties, have been synthesized and assessed for antiacetylcholinesterase activity. This research demonstrates that the chemical structure of urea derivatives can be finely tuned to achieve high inhibitory activities, offering insights into the design of compounds with enhanced conformational flexibility and potency (Vidaluc et al., 1995).
Cocondensation Reactions
The cocondensation reactions of urea with methylolphenols under acidic conditions have been investigated, revealing the formation of various urea-phenol copolymers. This research provides valuable information on the synthesis and characterization of new materials, expanding the application of urea derivatives in material science (Tomita & Hse, 1992).
Biological Activity Studies
Urea derivatives have also been studied for their biological activities, including their role as cytokinin-like agents and enhancers of adventitious rooting. These synthetic compounds have been identified as positive regulators of cell division and differentiation, with specific urea cytokinins showing activity that often exceeds that of adenine compounds. This highlights the potential of urea derivatives in plant biology and agriculture (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(12-15-8-5-11-21-15)18-16(19)17-9-10-20-14-6-3-2-4-7-14/h2-8,11,13H,9-10,12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZNBINTFAXPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.